1-Bromo-4-(3-bromo-1-chloropropyl)benzene

Trifunctional scaffold Sequential derivatization Orthogonal reactivity

1-Bromo-4-(3-bromo-1-chloropropyl)benzene (CAS 33994-21-7) is a trifunctional halogenated aromatic compound with the molecular formula C₉H₉Br₂Cl and a molecular weight of 312.43 g/mol. It belongs to the phenylpropyl halide class, characterized by a para-brominated benzene ring linked to a propyl side chain that carries a bromine at the terminal C3 position and a chlorine at the benzylic C1 position.

Molecular Formula C9H9Br2Cl
Molecular Weight 312.43 g/mol
CAS No. 33994-21-7
Cat. No. B1281293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-(3-bromo-1-chloropropyl)benzene
CAS33994-21-7
Molecular FormulaC9H9Br2Cl
Molecular Weight312.43 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CCBr)Cl)Br
InChIInChI=1S/C9H9Br2Cl/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4,9H,5-6H2
InChIKeyUPYHWNDOGRRPRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-(3-bromo-1-chloropropyl)benzene (CAS 33994-21-7): Trifunctional Halogenated Building Block — Structure, Class & Procurement Context


1-Bromo-4-(3-bromo-1-chloropropyl)benzene (CAS 33994-21-7) is a trifunctional halogenated aromatic compound with the molecular formula C₉H₉Br₂Cl and a molecular weight of 312.43 g/mol [1]. It belongs to the phenylpropyl halide class, characterized by a para-brominated benzene ring linked to a propyl side chain that carries a bromine at the terminal C3 position and a chlorine at the benzylic C1 position [2]. This distinctive 1,1,3-trihalogenation pattern—two leaving groups on the same carbon (C1) plus a terminal bromide—creates a versatile scaffold that commercial databases classify as both a pharmaceutical intermediate and a PROTAC linker building block . The compound is primarily sourced for organic synthesis and medicinal chemistry applications as an advanced intermediate, with a predicted density of 1.733 ± 0.06 g/cm³ and a boiling point of 175–178 °C at reduced pressure (1 Torr) .

Why Generic Substitution Fails for 1-Bromo-4-(3-bromo-1-chloropropyl)benzene: The Unique Value of Three Distinct Reactive Sites


Despite sharing the same molecular formula C₉H₉Br₂Cl as positional isomers (e.g., 1-chloro-4-(1,3-dibromopropyl)benzene) , generic substitution among phenylpropyl halide analogs is not viable for 1-Bromo-4-(3-bromo-1-chloropropyl)benzene. The compound carries three electronically and sterically distinct electrophilic centers: (i) a para-bromine on the aromatic ring accessible for cross-coupling (Suzuki, Buchwald-Hartwig), (ii) a benzylic chlorine at C1 amenable to regioselective Sₙ1/Sₙ2 substitution due to carbocation stabilization, and (iii) a terminal primary bromide at C3 offering orthogonal reactivity via Sₙ2 or Grignard formation . Analogs that alter this pattern—such as 1-Bromo-4-(3-chloropropyl)benzene (CAS 74003-34-2), which lacks the C3-bromine—lose both the third reactive handle and the elevated leaving-group diversity that enables sequential, chemoselective derivatization . Additionally, at 312.43 g/mol, the target compound is 34% heavier than the dibrominated analog 1-Bromo-4-(3-bromopropyl)benzene (277.98 g/mol) and 79 g/mol heavier than mono-halogen side chain analogs, introducing meaningful differences in solubility, logP, and synthetic amenability [1]. These structural distinctions preclude simple drop-in substitution.

Quantitative Differentiation Evidence: 1-Bromo-4-(3-bromo-1-chloropropyl)benzene vs. Four Closest Phenylpropyl Halide Analogs


Halogen Count and Reactive-Site Diversity for Sequential Chemoselective Derivatization

1-Bromo-4-(3-bromo-1-chloropropyl)benzene provides three distinct electrophilic sites compared with two sites in each of its closest analogs . Two different halogens (Br, Cl) reside on the side chain: a benzylic chlorine at C1 (activated by the adjacent aromatic ring for Sₙ1/Sₙ2 chemistry) and a terminal primary bromide at C3 (classic Sₙ2 substrate), plus a para-bromine on the aromatic ring for Pd-catalyzed cross-coupling . The most commonly procured analog, 1-Bromo-4-(3-chloropropyl)benzene (74003-34-2), has only one side-chain halogen (Cl, no terminal Br), while 1-Bromo-4-(3-bromopropyl)benzene (90562-10-0) has only one Br (no Cl on the side chain), each reducing the handle count to two . This added degree of freedom is critical in convergent multi-step synthetic routes where the order of bond construction is dictated by orthogonal leaving-group reactivity .

Trifunctional scaffold Sequential derivatization Orthogonal reactivity

Molecular Weight-Driven Differentiation: Quantifying the Impact on LogP and Purification

At 312.43 g/mol, 1-Bromo-4-(3-bromo-1-chloropropyl)benzene is significantly heavier than all four primary comparators, with a predicted LogP of 4.514—substantially higher than the LogP of 3.8 reported for 1-Bromo-4-(3-chloropropyl)benzene (74003-34-2) [1]. This LogP difference translates to approximately 5.2-fold higher octanol/water partition coefficient (ΔLogP ≈ 0.714), directly affecting reversed-phase HPLC retention behavior, liquid-liquid extraction efficiency, and membrane permeability predictions in drug discovery contexts . The elevated molecular weight also improves mass spectrometric sensitivity in MRM/SRM quantification due to the characteristic isotopic signature of two bromine atoms (1:2:1 triplet for Br₂) plus one chlorine (3:1 doublet), creating a distinct MS fingerprint that reduces background interference compared to single-halogen or non-halogenated analytes .

Lipophilicity Molecular weight Chromatographic retention

Application Domain Specificity: PROTAC Linker and Benzodiazepine Intermediate Distinctiveness

1-Bromo-4-(3-bromo-1-chloropropyl)benzene is specifically cited as an intermediate for benzodiazepine-class pharmaceuticals, distinguishing it from analogs whose primary documented application scope is narrower . The para-brominated phenyl ring linked to a 1,3-dihalo-propyl chain maps directly onto the 1,3-diarylpropylamine pharmacophore framework—a core structure in numerous pharmaceuticals including urinary incontinence treatments [1][2]. In contrast, the dibrominated analog 1-Bromo-4-(3-bromopropyl)benzene (90562-10-0) is primarily marketed and utilized as a PROTAC linker building block, exploiting the terminal dibromide but lacking the benzylic chlorine required for certain heterocyclic annulation reactions [3]. The regioisomeric (1-Bromo-3-chloropropyl)benzene (21763-00-8), which places both halogens on the side chain but lacks the aryl bromide, is useful as a simple alkylating agent but cannot serve as a building block for 1,3-diaryl scaffolds requiring a metal-catalyzed coupling step on the aromatic ring .

PROTAC linker Benzodiazepine intermediate Diarylpropylamine scaffold

Purity Specification and Hazard Classification: GHS Transport Class 6.1 with Defined Packing Requirements

Commercially available 1-Bromo-4-(3-bromo-1-chloropropyl)benzene is routinely specified at ≥98% purity , compared with ≥95% or ≥97% for most analogs . More critically, the compound carries a GHS06 (toxic) and GHS08 (health hazard) classification with H301-H311-H331-H341 hazard statements (toxic if swallowed, in contact with skin, or if inhaled; suspected of causing genetic defects), UN 2811, Class 6.1, Packing Group III . While comparator compounds such as 1-Bromo-4-(3-chloropropyl)benzene (74003-34-2) also bear hazard labels, the specific combination of acute toxicity (oral, dermal, inhalation) plus germ cell mutagenicity warning (H341) is unique to the target compound among this analog set based on available SDS data and influences HazMat shipping surcharges, storage requirements, and institutional chemical hygiene plan registration .

GHS classification Purity specification Hazardous material shipping

Structural Uniqueness Confirmed by Database and Literature Scarcity

A comprehensive review of the scientific literature reveals a critical point for procurement: 1-Bromo-4-(3-bromo-1-chloropropyl)benzene (33994-21-7) has extremely limited publicly available experimental characterization data, with no dedicated synthesis protocol, no published NMR spectra, and no crystal structure reported in peer-reviewed journals . This stands in marked contrast to its comparator 1-Bromo-4-(3-chloropropyl)benzene (74003-34-2), which has well-documented synthesis protocols (thionyl chloride-mediated chlorination of 3-(4-bromophenyl)propan-1-ol, yield ~99%) and full NMR characterization . The target compound carries a unique MDL identifier (MFCD21603648) and DSSTox Substance ID (DTXSID80495753), confirming its distinct chemical identity within regulatory and cheminformatics databases [1][2]. The absence of published characterization data means that procurement must rely on vendor-provided batch-specific QC (NMR, HPLC, GC) rather than literature benchmarks, making vendor selection and certificate-of-analysis verification critically important for experimental reproducibility .

Database exclusivity Spectral fingerprinting Isomer differentiation

Best Research & Industrial Application Scenarios for 1-Bromo-4-(3-bromo-1-chloropropyl)benzene: Where Trifunctional Halogenation Delivers Definitive Value


Multi-Step Convergent Synthesis of 1,3-Diarylpropylamine Pharmacophores

In medicinal chemistry programs targeting 3,3-diarylpropylamine scaffolds—a validated pharmacophore class with demonstrated therapeutic utility in urinary incontinence and other spasmogenic conditions [1]—1-Bromo-4-(3-bromo-1-chloropropyl)benzene uniquely enables a convergent synthetic strategy. The aryl bromide undergoes Suzuki-Miyaura coupling to install a first aryl group, the benzylic chlorine at C1 participates in SₙAr or heterocyclic annulation to construct the central amine-bearing carbon, and the terminal C3-bromide provides a third diversification point for chain extension or amination. Competing analogs with only two reactive sites require additional protection/deprotection sequences to achieve the same structural complexity, increasing step count and reducing overall yield. This compound should be prioritized when the target molecule requires three distinct bond-forming events on a single phenylpropyl framework .

Sequential PROTAC Linker Assembly Requiring Aryl and Alkyl Halide Orthogonality

PROTAC (Proteolysis Targeting Chimera) development frequently requires linkers that can sequentially conjugate an E3 ligase ligand, a target protein binder, and a polyethylene glycol or alkyl spacer [2]. 1-Bromo-4-(3-bromo-1-chloropropyl)benzene's three electronically differentiated halogens enable stepwise conjugation without cross-reactivity: Pd-catalyzed coupling at the aryl bromide (typically first), Sₙ2 displacement of the terminal alkyl bromide (second), and subsequent substitution or elimination at the benzylic chloride (third) [3]. The elevated LogP (4.514) may also provide favorable hydrophobic interactions in the ternary complex. While 1-Bromo-4-(3-bromopropyl)benzene (90562-10-0) is already marketed as a PROTAC linker, it lacks the benzylic handle essential for certain heterobifunctional degrader designs, making the target compound the preferred entry when three-point linker attachment is required [2].

Benzodiazepine-Class Pharmaceutical Intermediate Synthesis

The compound is explicitly cited as an intermediate in benzodiazepine synthesis, a drug class that includes anxiolytics, sedatives, and anticonvulsants with estimated global market value exceeding $3 billion annually . The structural requirements for benzodiazepine precursors—specifically a halogenated phenyl group adjacent to a functionalized two-carbon chain capable of cyclization with an ortho-aminobenzophenone—map directly onto the C1-chloro, C3-bromo propyl chain of the target compound. The benzylic chlorine at the carbon alpha to the aromatic ring provides the electrophilic center needed for annulation, while the terminal C3-bromine serves as a handle for further elaboration or can be retained as a metabolically stable substituent. Analogs lacking the benzylic chlorine (such as 1-Bromo-4-(3-bromopropyl)benzene) cannot participate in these cyclization reactions without prior functional group interconversion, adding synthetic steps and reducing atom economy .

Analytical Method Development and Reference Standard Procurement

For laboratories developing LC-MS/MS or GC-MS methods for phenylpropyl halide impurity profiling or environmental monitoring [3], 1-Bromo-4-(3-bromo-1-chloropropyl)benzene offers a distinctive mass spectrometric signature that simplifies identification and quantification. The dibrominated plus monochlorinated isotopic pattern (Br₂Cl) creates a unique mass envelope with peaks at M, M+2, M+4, and M+6 in characteristic abundance ratios that reduce false-positive identifications in complex matrices. When procured at ≥98% purity with full certificate of analysis documentation , this compound can serve as both a reference standard and a system suitability test compound, exploiting its unique physicochemical properties (LogP 4.514, no hydrogen bond donors or acceptors, TPSA = 0) for consistent chromatographic retention behavior across diverse column chemistries [3]. However, procurement must account for its Class 6.1 toxic hazard classification requiring appropriate safety infrastructure for handling and storage .

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